Gelsedine

Description

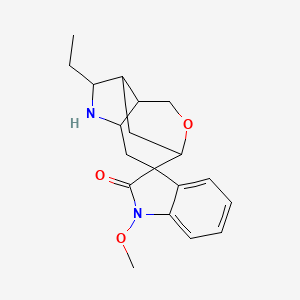

Structure

2D Structure

Propriétés

Numéro CAS |

7096-96-0 |

|---|---|

Formule moléculaire |

C19H24N2O3 |

Poids moléculaire |

328.4 g/mol |

Nom IUPAC |

6-ethyl-1'-methoxyspiro[10-oxa-5-azatricyclo[5.3.1.04,8]undecane-2,3'-indole]-2'-one |

InChI |

InChI=1S/C19H24N2O3/c1-3-14-11-8-17-19(9-15(20-14)12(11)10-24-17)13-6-4-5-7-16(13)21(23-2)18(19)22/h4-7,11-12,14-15,17,20H,3,8-10H2,1-2H3 |

Clé InChI |

LDBVYQSHIPCQPT-UHFFFAOYSA-N |

SMILES |

CCC1C2CC3C4(CC(C2CO3)N1)C5=CC=CC=C5N(C4=O)OC |

SMILES canonique |

CCC1C2CC3C4(CC(C2CO3)N1)C5=CC=CC=C5N(C4=O)OC |

Autres numéros CAS |

7096-96-0 |

Synonymes |

ent-gelsedine gelsedine |

Origine du produit |

United States |

Natural Occurrence and Isolation Methodologies

Botanical Sources and Distribution within the Genus Gelsemium

Gelsedine-type alkaloids are naturally occurring secondary metabolites predominantly found in plants belonging to the Gelsemium genus, which is the sole genus within the Gelsemiaceae family researchgate.nettandfonline.com. Key species known to contain these alkaloids include Gelsemium sempervirens (L.) J.St.-Hil., Gelsemium elegans (Gardner and Champ.) Benth., and Gelsemium rankinii Small researchgate.nettandfonline.commdpi.com.

The geographical distribution of these botanical sources varies by species. Gelsemium sempervirens, commonly known as yellow jessamine, is native to North and Middle America mdpi.comwikipedia.org. Gelsemium elegans, also referred to as "gouwen" or "duanchangcao," is widely distributed across Southern China and Southeast Asia, including regions like Fujian and Guangxi researchgate.nettandfonline.comfrontiersin.org. Gelsemium rankinii also originates from North and Middle America mdpi.com.

Within these plants, monoterpenoid indole (B1671886) alkaloids (MIAs), including this compound-type compounds, are found in various parts, with a particular concentration in the roots, accounting for approximately 0.5% of the content. Smaller amounts are also present in the stems, fruits, branches, and leaves tandfonline.com. Over 120 alkaloids have been identified in Gelsemium sempervirens, with this compound being one of the six main structural classifications of Gelsemium MIAs, alongside gelsemine (B155926), humantenine (B602792), koumine (B8086292), sarpagine, and yohimbane types researchgate.nettandfonline.commdpi.commdpi.com.

Comprehensive Strategies for Alkaloid Extraction from Plant Matrices

The extraction of alkaloids from Gelsemium plant matrices typically involves a series of steps designed to isolate the alkaloid fraction from other plant constituents. Traditional methods often utilize solvent extraction, leveraging the solubility properties of alkaloids.

A common approach involves initial extraction of dried plant material with organic solvents. For instance, Gelsemium sempervirens material has been extracted with 70% acetone (B3395972) (v/v) followed by Ultra-Turrax treatment and overnight storage at 4 °C mdpi.com. The resulting slurry can then undergo further liquid-liquid extraction steps. For example, crude mixed alkaloids of Gelsemium have been dissolved in chloroform (B151607) and extracted with 1% citric acid. The acidic aqueous phase, containing the protonated alkaloids, is then made alkaline with ammonia (B1221849) water and re-extracted with chloroform to obtain the free alkaloid base zenodo.org. Similarly, a crude alkaloidal fraction from Gelsemium elegans leaves and stems was obtained by basifying an acidic layer (after ethyl acetate (B1210297) extraction) with sodium carbonate to pH 9, followed by extraction with 5% methanol (B129727)/chloroform acs.org.

Other extraction solvents and techniques reported include:

Distilled water extraction at 70°C: Used for Gelsemium elegans leaves and stems, followed by evaporation to a dried residue to obtain a total alkaloid fraction dmr.gov.mm.

Ethanol (B145695) extraction: The ethanol extract of Gelsemium elegans leaves and branches has been used to yield this compound-type indole alkaloids tandfonline.com.

Solid Phase Extraction (SPE): For the determination of Gelsemium alkaloids in complex matrices like honey, SPE with cation exchange columns (e.g., PRS cation exchange column) is employed. Samples are mixed with water, passed through preconditioned cartridges, rinsed, and the retained alkaloids are eluted with ammoniated methanol (e.g., 5% ammoniated methanol) nih.govresearchgate.net.

Ultrasonic bath extraction: Fresh Gelsemium elegans tissues can be ground with liquid nitrogen and extracted twice by ultrasonic bath in 80% ethanol at 60 °C frontiersin.org.

These methods aim to efficiently separate the alkaloid fraction from other secondary metabolites present in the plant matrix, such as steroids, coumarins, iridoids, depsides, and phenolic glycerides mdpi.com.

Advanced Chromatographic Techniques for this compound Isolation

The purification of this compound and related alkaloids from complex crude extracts necessitates advanced chromatographic techniques to achieve high purity and yield.

High-Speed Countercurrent Chromatography (HSCCC) is a liquid-liquid partition chromatography technique widely recognized for its efficiency in isolating natural products without the use of solid supports, thus minimizing irreversible adsorption and sample loss researchgate.netnih.govglobalresearchonline.net. HSCCC has been successfully applied to the separation and purification of various Gelsemium alkaloids, including this compound-type compounds researchgate.netresearchgate.netnih.gov.

The principle involves the partition of analytes between two immiscible liquid phases, a stationary phase and a mobile phase, within a coiled column that rotates to create a centrifugal force field globalresearchonline.net. The selection of an appropriate two-phase solvent system is critical for effective separation. Examples of solvent systems used for Gelsemium alkaloids include:

1% triethylamine (B128534) aqueous solution/n-hexane/ethyl acetate/ethanol (4:2:3:2, v/v/v/v): This system was used to separate a crude extract of Gelsemium elegans (350 mg) via HSCCC, yielding several pure compounds including this compound-type alkaloids researchgate.netnih.gov.

Chloroform-methanol-0.1 mol/L hydrochloric acid (4:4:2): This system was employed for the isolation and purification of gelsenicine (a this compound-type alkaloid) and gelsevirine (B199093) from Gelsemium elegans crude extract researchgate.net.

HSCCC offers high resolution and separation efficiency, making it a valuable tool for the preparative isolation of bioactive phytochemicals globalresearchonline.net.

Preparative High-Performance Liquid Chromatography (Prep-HPLC) is a powerful and versatile technique used for the isolation and purification of significant quantities of target compounds at the molecular level teledynelabs.complantaanalytica.com. It is distinct from analytical HPLC, which focuses on quantification and qualification, as Prep-HPLC aims to obtain sufficient amounts of a specific substance for further research or application teledynelabs.com.

Prep-HPLC is frequently integrated with HSCCC to enhance separation efficiency, especially for complex mixtures of Gelsemium alkaloids researchgate.netnih.gov. After an initial separation by HSCCC, the resulting fractions can be further purified using Prep-HPLC. This combined approach has been shown to effectively separate major alkaloids from Gelsemium elegans, yielding high-purity compounds researchgate.netnih.gov.

Key aspects of Prep-HPLC include:

Column Technology: Prep-HPLC utilizes columns packed with stationary phases, often silica-based, with particle sizes typically less than 5 microns for efficient isolation of high-purity compounds plantaanalytica.com.

Mobile Phase: Solvent systems are chosen based on the chemical properties of the compounds to be separated, with gradients often employed to optimize resolution plantaanalytica.com.

Detection: Eluted compounds are typically detected using UV-visible or mass spectrometric detectors hilarispublisher.com.

The precision and flexibility of Prep-HPLC make it a preferred choice for isolating active compounds from natural extracts teledynelabs.com.

Thin Layer Chromatography (TLC) serves as a cost-effective and rapid technique for preliminary screening and preparative fractionation of small quantities of samples rochester.eduiipseries.org. While analytical TLC uses thin adsorbent layers (0.20–0.25 mm), preparative TLC (often referred to as PLC) utilizes thicker layers of adsorbent material, typically silica (B1680970) gel, on glass plates (≥ 0.5 mm, commonly 2.5 mm thickness) rochester.edumn-net.commn-net.com.

For preparative fractionation, the sample (e.g., up to 100 mg) is applied as a horizontal thin line or a series of small adjacent spots to form a band at the bottom of the plate rochester.edusilicycle.com. The plate is then developed in an appropriate solvent system. After separation, the product bands are visualized, often under UV light, and marked with a pencil rochester.edu. The silica containing the target compound is then carefully scraped off the plate using a razor blade rochester.edu. The scraped silica is subsequently placed in a fritted funnel and flushed with a polar solvent (e.g., ethyl acetate) to elute the pure product, which can then be isolated from the filtrate rochester.edu.

TLC is particularly useful for obtaining a rapid profile of components in natural extracts and for purifying small quantities of compounds, especially in the initial stages of isolation rochester.edu.

Structural Elucidation and Advanced Spectroscopic Characterization

Elucidation of Gelsedine and its Analogues through Spectroscopic Techniques

The definitive structure of this compound has been established by integrating data from multiple spectroscopic disciplines. Each technique offers a unique perspective on the molecule's composition and three-dimensional arrangement, culminating in a comprehensive and unambiguous structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy serves as the cornerstone for determining the carbon-hydrogen framework of this compound. Through a combination of one-dimensional (¹H and ¹³C) and two-dimensional experiments, the precise connectivity of atoms within the molecule is mapped out.

Detailed analysis of the ¹H NMR spectrum reveals the chemical environment of each proton, while the ¹³C NMR spectrum identifies all unique carbon atoms. For the closely related analogue, 14-hydroxythis compound, comprehensive NMR data has been reported, providing a valuable reference for the elucidation of this compound itself.

Interactive Table: ¹H and ¹³C NMR Spectroscopic Data for 14-hydroxythis compound

| Position | δC (ppm) | δH (ppm) (Multiplicity, J in Hz) |

| 2 | 55.4 | 3.5 (d, 11.0) |

| 3 | 54.3 | 3.2 (d, 11.0) |

| 5 | 52.8 | 2.8 (m) |

| 6 | 32.5 | 1.8 (m) |

| 7 | 81.2 | - |

| 8 | 130.8 | 7.2 (d, 7.5) |

| 9 | 124.5 | 7.0 (t, 7.5) |

| 10 | 130.1 | 7.3 (t, 7.5) |

| 11 | 128.2 | 7.5 (d, 7.5) |

| 12 | 142.1 | - |

| 13 | 178.9 | - |

| 14 | 70.1 | 4.5 (s) |

| 15 | 48.9 | 2.5 (m) |

| 16 | 25.1 | 1.5 (m), 1.6 (m) |

| 17 | 11.8 | 0.9 (t, 7.5) |

| 19 | 60.2 | 3.8 (d, 12.0), 4.0 (d, 12.0) |

| 20 | 50.1 | 2.9 (m) |

| 21 | 65.3 | 4.2 (m) |

| N(1)-OCH3 | 63.9 | 3.9 (s) |

Two-dimensional NMR experiments, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are instrumental in assembling the molecular puzzle. COSY spectra establish proton-proton coupling networks, revealing adjacent protons. HSQC spectra correlate each proton to its directly attached carbon atom. Finally, HMBC spectra reveal longer-range correlations between protons and carbons (typically over two to three bonds), which are crucial for connecting the individual spin systems and piecing together the complete molecular skeleton.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is employed to determine the precise elemental composition of this compound. This technique measures the mass-to-charge ratio (m/z) of the protonated molecule with extremely high accuracy. For this compound, the molecular formula has been established as C₁₉H₂₄N₂O₃. The experimentally measured mass aligns precisely with the calculated theoretical mass for this formula, confirming the elemental makeup of the alkaloid.

Circular Dichroism (CD) Spectroscopy for Absolute Configuration Determination

The chirality, or "handedness," of this compound is a critical aspect of its structure, and this is determined using Circular Dichroism (CD) spectroscopy. Chiral molecules interact differently with left- and right-circularly polarized light, and a CD spectrum plots this differential absorption as a function of wavelength. The resulting positive or negative absorption bands, known as Cotton effects, are characteristic of the molecule's absolute configuration. By comparing the experimental CD spectrum of this compound with those of related compounds with known stereochemistry or with theoretically calculated spectra, the absolute spatial arrangement of the atoms can be unequivocally assigned.

X-ray Diffraction Analysis for Crystalline Structure Determination

When this compound or its analogues can be coaxed into forming a single crystal, X-ray diffraction analysis provides the most definitive and detailed three-dimensional structural information. This powerful technique involves passing X-rays through the crystal; the resulting diffraction pattern is then used to calculate the precise position of every atom in the molecule. This method not only confirms the connectivity established by NMR but also provides bond lengths, bond angles, and the absolute configuration, offering an unambiguous and high-resolution picture of the crystalline structure.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is utilized to identify the various functional groups present in the this compound molecule. This technique measures the absorption of infrared radiation by the molecule, which causes vibrations of specific chemical bonds. The resulting spectrum displays absorption bands at characteristic frequencies (expressed as wavenumbers, cm⁻¹), which correspond to particular functional groups. For this compound, the FT-IR spectrum would be expected to show characteristic absorption bands for functional groups such as the oxindole (B195798) carbonyl (C=O), C-O bonds within the ether linkage, and C-H bonds of the aliphatic and aromatic portions of the molecule.

Interactive Table: General FT-IR Absorption Regions for this compound Functional Groups

| Functional Group | Bond Type | Characteristic Absorption Range (cm⁻¹) |

| Amide (Oxindole) | C=O stretch | 1670 - 1640 |

| Aromatic Ring | C=C stretch | 1600 - 1475 |

| Ether | C-O stretch | 1300 - 1000 |

| Alkane | C-H stretch | 3000 - 2850 |

| Aromatic | C-H stretch | 3100 - 3050 |

| Amine | C-N stretch | 1250 - 1000 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule, particularly those involving conjugated systems or chromophores. The this compound structure contains an oxindole moiety, which acts as a chromophore and absorbs UV light at specific wavelengths. The UV-Vis spectrum of this compound would display characteristic absorption maxima (λmax) corresponding to the electronic transitions within this part of the molecule. The position and intensity of these absorptions are indicative of the oxindole system and can be influenced by substitution on the aromatic ring.

Analysis of Mass Spectral Fragmentation Pathways for Structural Insights

The structural elucidation of complex molecules like this compound heavily relies on advanced spectroscopic techniques, among which mass spectrometry (MS) plays a pivotal role. Particularly, the analysis of fragmentation pathways through tandem mass spectrometry (MS/MS) provides invaluable insights into the molecule's intricate architecture. High-resolution mass spectrometers, such as Quadrupole Time-of-Flight (Q-TOF) instruments, are frequently employed for the characterization of this compound and related alkaloids, offering high accuracy in mass measurements for both precursor and product ions.

In the analysis of this compound-type alkaloids, liquid chromatography coupled with Q-TOF mass spectrometry (LC-QTOF-MS) is a preferred method. This technique allows for the separation of complex mixtures of alkaloids present in their natural source, Gelsemium elegans, followed by their individual mass spectrometric analysis. The characterization of these alkaloids is primarily based on their accurate mass and specific fragmentation behaviors under collision-induced dissociation (CID).

Research on the chemical constituents of Gelsemium elegans has led to the characterization of numerous this compound-type alkaloids. In a comprehensive study, thirteen such alkaloids were identified based on their distinct mass spectral fragmentation patterns. While detailed fragmentation data for every single this compound-type alkaloid is extensive, a general approach to their characterization can be described.

The process begins with the acquisition of a full-scan mass spectrum to determine the accurate mass of the protonated molecule, [M+H]⁺. For instance, a related compound, this compound, 11-methoxy-, exhibits a molecular ion peak that can be used to deduce its elemental composition. Subsequent MS/MS experiments are performed on this precursor ion to induce fragmentation. The resulting product ions are then analyzed to piece together the structural puzzle of the parent molecule.

The fragmentation of this compound and its analogues typically involves the cleavage of specific bonds within the complex ring system. The resulting fragment ions provide diagnostic information about the different structural motifs present in the molecule. By carefully analyzing the mass differences between the precursor ion and the various product ions, researchers can deduce the loss of specific neutral fragments, which corresponds to different parts of the molecule.

While a complete fragmentation pathway for this compound is not publicly detailed with exhaustive spectral data, the principles of alkaloid fragmentation suggest that cleavages in the polycyclic structure would lead to a series of characteristic ions. The table below presents hypothetical but representative mass spectral data for a this compound-type alkaloid based on common fragmentation patterns observed in similar compounds.

Interactive Data Table: Representative Mass Spectral Data for a this compound-Type Alkaloid

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Structural Inference |

| 359.1965 | 341.1859 | H₂O | Loss of a hydroxyl group |

| 359.1965 | 329.1860 | CH₂O | Loss of a methoxy (B1213986) group as formaldehyde |

| 359.1965 | 313.1913 | C₂H₄O | Loss of an ethoxy group fragment |

| 359.1965 | 299.1757 | C₃H₆O | Cleavage involving the ethyl side chain and adjacent ring |

| 359.1965 | 152.0757 | C₁₁H₁₃N₂O₂ | Major fragment corresponding to a stable bicyclic core |

Note: The m/z values are hypothetical and for illustrative purposes to demonstrate the principles of mass spectral fragmentation analysis for this compound-type alkaloids.

The identification of these characteristic fragment ions and neutral losses allows for the confident structural assignment of this compound and its derivatives, distinguishing them from other alkaloid types present in the same biological matrix. The systematic study of these fragmentation pathways is crucial for building spectral libraries that can aid in the rapid and accurate identification of these complex natural products in future studies.

Biosynthetic Pathways and Biogenetic Postulations

Proposed Biogenetic Origins of Gelsedine-Type Alkaloids

This compound belongs to the this compound-type alkaloids, which, along with gelsemine (B155926) and humantenine (B602792) types, are characterized by a common spiro-indolinone motif in their chemical structures. dicp.ac.cn These alkaloids are characteristic components of Gelsemium species, particularly Gelsemium elegans, from which over 140 distinct Gelsemium alkaloids have been discovered. rsc.org

Biogenetic pathways for Gelsemium alkaloids often involve intricate interconversions between different skeletal types. jst.go.jpuga.edujst.go.jpresearchgate.net A key aspect of the proposed biogenesis for this compound-type alkaloids is their derivation from common precursors found within the plant. For instance, gelsenicine is considered a central monomer precursor from which many oligomeric Gelsemium alkaloids, including dimers and trimers, are derived through various permutation and combination modes. rsc.org Early biogenetic speculations and semi-synthetic studies have explored the transformation of sarpagine-type indole (B1671886) alkaloids, such as gardnerine, into this compound-type structures. uga.edujst.go.jp

Identification of Key Precursor Molecules and Intermediates (e.g., Gelselegine)

Several key precursor molecules and intermediates have been identified or postulated in the biosynthesis of this compound. Among these, Gelselegine stands out as a significant intermediate. It has been proposed that the parent intermediate Gelselegine undergoes an oxidative loss of a C21 unit to yield the cyclic imine metabolite Gelsenicine. jst.go.jp

Gelsenicine itself is a crucial intermediate in the pathway to this compound. It is theorized that Gelsenicine can be selectively reduced to form this compound. jst.go.jp Furthermore, 14,15-dihydroxygelsenicine has been presumed to be a biosynthetic precursor of gelsemoxonine, another this compound-type alkaloid. researchgate.net Upstream in the general monoterpene indole alkaloid (MIA) biosynthesis pathway, which includes Gelsemium alkaloids, strictosidine (B192452) is formed through the catalysis of strictosidin synthase (STR) from secologanin (B1681713) and tryptamine. mdpi.com

Key Precursor Molecules and Intermediates:

| Compound Name | Role in Biosynthesis |

| Gelselegine | Proposed parent intermediate, undergoes oxidative loss to form gelsenicine. jst.go.jp |

| Gelsenicine | Cyclic imine metabolite formed from gelselegine; proposed precursor to this compound via selective reduction. jst.go.jp |

| Gardnerine | Sarpagine-type indole alkaloid, a starting point in some proposed biomimetic syntheses. uga.edujst.go.jp |

| 14,15-Dihydroxygelsenicine | Presumed biosynthetic precursor of gelsemoxonine. researchgate.net |

| Strictosidine | Upstream precursor in the general monoterpene indole alkaloid pathway. mdpi.com |

Enzymatic Transformations and Mechanistic Speculations in Biosynthesis

The biosynthesis of complex alkaloids like this compound involves specific enzymatic transformations that are often challenging to replicate chemically with the same degree of stereo- or regiospecificity and yield. nih.gov Oxidoreductases, for instance, are a class of enzymes frequently catalyzing reactions that lead to the formation of parent ring systems, thereby defining the alkaloid class produced by a plant. nih.gov

Mechanistic speculations in the this compound pathway propose that the conversion of Gelselegine to Gelsenicine involves an oxidative process leading to the loss of a C21 unit and the formation of a cyclic imine. jst.go.jp Subsequently, the transformation of Gelsenicine into this compound is thought to occur via a selective reduction. jst.go.jp Biomimetic synthetic approaches have been developed to chemically investigate these proposed biogenetic pathways, providing insights into the feasibility of such transformations in nature. jst.go.jptandfonline.comacs.org In the broader context of spirooxindole alkaloid biosynthesis, which includes this compound-type structures, enzymatic epimerization, sequential oxidation, and cytochrome P450-mediated oxidation are implicated. biorxiv.org

Molecular Genetic Approaches to Elucidate Biosynthetic Genes and Pathways (e.g., RT-qPCR)

Molecular genetic approaches are increasingly employed to unravel the intricate biosynthetic pathways of plant alkaloids. Reverse transcription quantitative polymerase chain reaction (RT-qPCR) is a widely used and accurate method for quantifying gene expression levels, making it invaluable for studying genes involved in secondary metabolite biosynthesis. mdpi.comresearchgate.netresearchgate.netnih.govbio-rad.complos.org

Studies utilizing RT-qPCR have been conducted to determine the expression patterns of genes involved in the upstream biosynthesis pathway of gelsenicine in Gelsemium elegans. mdpi.comresearchgate.netresearchgate.netnih.gov This research aims to identify specific genes that correlate with the production of these alkaloids. For example, three genes—8-HGO, LAMT, and STR—have shown a strong correlation with the amount of gelsenicine measured in different samples, suggesting their direct involvement in the biosynthetic process. mdpi.comresearchgate.netresearchgate.net The accurate selection of reference genes for normalization is critical for ensuring the reliability of RT-qPCR results. mdpi.comresearchgate.netresearchgate.netnih.govplos.org Beyond RT-qPCR, genomic and transcriptome datasets, combined with "genome + transcriptome + metabolome" co-expression association analysis, are utilized to screen for genes related to the upstream pathways of monoterpene indole alkaloids (MIAs) in Gelsemium elegans. mdpi.com These molecular genetic analyses complement biochemical studies, providing a comprehensive understanding of alkaloid biosynthesis at the genetic level. nih.govnih.gov

Chemical Synthesis and Derivatization Strategies

Total Synthesis of Gelsedine and Related Alkaloids

Innovative Reaction Methodologies and Key Step Analysis

Metal-Catalyzed Cycloisomerizations

Metal-catalyzed cycloisomerizations are central to the efficient construction of the intricate core structures found in Gelsemium alkaloids. These reactions often involve the rearrangement of alkynes or allenes to form cyclic systems. In the context of this compound-type alkaloids, gold (Au) catalysis has shown particular efficacy. For instance, in the synthesis of gelsenicine, a close structural relative of this compound, Au catalysis proved superior to platinum (Pt) catalysis for cycloisomerization/Cope rearrangement sequences, leading to improved yields wikipedia.org. An enantioselective formal total synthesis of (+)-gelsenicine and (+)-gelsedine was achieved through a bisphosphine-gold-catalyzed cycloisomerization. Specifically, a catalytic system employing (R)-DTBM-SEGPHOS(AuCl)2 furnished the bridging bicyclic core of this compound-type alkaloids with high yield and excellent enantioselectivity wikipedia.orgresearchgate.net. Beyond gold, palladium (Pd)-catalyzed Heck cyclization has also been integrated into synthetic routes, contributing to the formation of the spiro-oxindole moiety wikidata.orgwikipedia.org. Various other transition metals, including Rh(II), Pd(II), and Cu(II), have been explored for promoting diazo decomposition and subsequent cyclization/rearrangement pathways to access diverse indolyl α-diazocarbonyl precursors relevant to this compound-type scaffolds researchgate.net.

Biomimetic Transformations in Laboratory Synthesis

Biomimetic transformations in laboratory synthesis draw inspiration from the proposed natural biosynthetic pathways of complex molecules, aiming to replicate nature's efficiency and selectivity. While the complete biosynthetic pathway for this compound itself is complex, studies on related Gelsemium alkaloids like gelsemine (B155926) provide insights into biomimetic strategies. For example, Qin's group reported a postulated biomimetic total synthesis of (+)-gelsemine in 2012, which incorporated a bioinspired enol-oxonium cyclization step to construct the pentacyclic core researchgate.netnih.gov. This approach is rooted in hypotheses regarding the natural formation of these alkaloids nih.gov. For this compound-type alkaloids, pioneering semisynthesis efforts by Takayama and Sakai have demonstrated a comprehensive approach based on the biogenetic pathway, highlighting the potential for laboratory synthesis to mimic natural processes researchgate.netnih.gov. The overarching concept of "divergent total synthesis" is frequently inspired by biosynthesis, where a common, late-stage synthetic intermediate is designed to be convertible into multiple members of a natural product family, reflecting their shared biosynthetic origins researchgate.netnih.gov. This strategy allows for the systematic introduction of different functionalities and variations in the core structure or stereochemistry, guided by an understanding of the chemical relationships among the target compounds researchgate.net.

Semisynthesis of this compound from Structurally Related Natural Alkaloids

Semisynthesis involves using naturally occurring complex molecules as starting materials for the synthesis of other related compounds, often to access derivatives that are difficult to obtain directly from natural sources or to confirm structural assignments. The Gelsemium genus is a rich source of diverse monoterpenoid indole (B1671886) alkaloids (MIAs), which are categorized into various types such as this compound, gelsemine, humantenine (B602792), koumine (B8086292), sarpagine, and yohimbane nih.govnih.govlipidmaps.orgnih.govuni.lu. These structurally related natural alkaloids serve as excellent precursors for semisynthetic routes. Pioneering work by Takayama and Sakai demonstrated a comprehensive semisynthesis approach for this compound-type alkaloids, leveraging their proposed biogenetic pathways researchgate.netnih.gov. This strategy is particularly valuable when the target compound differs from an abundant natural precursor by only a few functional group transformations or minor structural modifications. For instance, new this compound-type oxindole (B195798) alkaloids isolated from Gelsemium elegans have had their structures elucidated through spectroscopic analyses and partial synthesis from known compounds, indicating the utility of semisynthesis in confirming structures and accessing new derivatives nih.govnih.gov. The structural variations among this compound-type alkaloids, such as different substituents at C11, C14, C15, and C20, naturally lend themselves to semisynthetic approaches where an existing alkaloid is chemically modified to yield another nih.gov.

Design and Chemical Modification of this compound Analogues and Derivatives

The design and chemical modification of this compound analogues and derivatives are driven by the desire to explore the chemical space around these biologically active natural products, potentially leading to compounds with improved or altered pharmacological profiles. Gelsemium alkaloids, including those of the this compound type, are recognized for their complex structures and significant biological properties, making them attractive targets for synthetic efforts aimed at generating new chemical entities nih.govnih.govlipidmaps.orgnih.govwikipedia.orgwikipedia.orgresearchgate.netnih.govuni.lu.

The core structure of this compound-type alkaloids, featuring a spiro-N-methoxy indolinone moiety and an oxabicyclo[3.2.2]nonane core, provides a robust scaffold for modification nih.govresearchgate.netnih.gov. Chemical modifications often target the variably functionalized pyrrolidine (B122466) or azetidine (B1206935) moieties, as well as specific positions like C11, C14, C15, and C20, where different substituents can be introduced nih.gov.

A key strategy in this area is divergent synthesis, which enables the generation of a series of related analogues from a common synthetic intermediate researchgate.netnih.govresearchgate.net. This approach allows for the systematic introduction of diverse appendages, variations in stereochemistry, and even subtle changes in skeletal diversity, providing a library of compounds for further study researchgate.net. The development of new stereoselective methods for constructing spirocyclic oxindoles, a fundamental motif in this compound, is crucial for the efficient design and synthesis of novel analogues nih.gov. Ultimately, the goal of these design and modification efforts is to develop efficient synthetic routes that not only yield the natural products but also facilitate the creation of structurally similar, unnatural analogues, thereby stimulating further medicinal research and drug discovery based on the Gelsemium alkaloid scaffold researchgate.netnih.govresearchgate.net.

Preclinical Pharmacological Research and Molecular Mechanisms

Investigation of Molecular Targets and Ligand-Receptor Interactions

Research in this area focuses on identifying the specific proteins and receptors with which gelsedine interacts, providing insights into its potential mechanisms of action.

Exploration of Other Potential Protein Binding Partners and Receptors

Network pharmacology studies investigating the mechanisms of Gelsemium alkaloids, including this compound-type compounds, have predicted their involvement with a broad range of excitotoxicity-related targets. These studies indicate that the toxicity of Gelsemium is primarily linked to protein phosphorylation reactions and plasma membrane function researchgate.net. Molecular docking analyses have further suggested that Gelsemium alkaloids exhibit high affinity with core targets such as MAPK3, SRC, MAPK1, NMDAR2B, and NMDAR2A researchgate.net. In addition, gelsenicine, which is classified as a this compound-type alkaloid, has been shown to target the acetylcholine (B1216132) binding protein and act as a partial agonist against the α7 nicotinic acetylcholine receptor (AChR) in in silico studies researchgate.net.

Cellular and Subcellular Mechanistic Studies

Investigations into the cellular and subcellular mechanisms of this compound aim to understand its impact on fundamental biological processes.

Effects on Cell Proliferation and Apoptosis in In Vitro Cancer Models (e.g., A431 Epidermoid Carcinoma, Lung Cancer Cell Lines)

This compound, along with other alkaloids isolated from Gelsemium elegans Benth, has demonstrated potent cytotoxic effects on the A431 human epidermoid carcinoma cell line in in vitro studies mdpi.comwikipedia.orgresearchgate.net. Research indicates that Gelsemium elegans Benth alkaloids, as a collective, exhibit inhibitory effects on the proliferation of various cancer cell lines, including those derived from liver cancer, colon cancer, gastric cancer, rectal cancer, and lung adenocarcinoma mdpi.comresearchgate.net. These findings highlight the potential of this compound-type compounds in inhibiting cancer cell growth and inducing apoptosis in specific in vitro models mdpi.comresearchgate.netnih.gov.

Table 1: Cytotoxic Effects of this compound and Gelsemium Alkaloids on Cancer Cell Lines

| Compound/Extract | Cell Line | Effect on Proliferation/Apoptosis | Reference |

| This compound | A431 (Human Epidermoid Carcinoma) | Strong cytotoxic effects | mdpi.comresearchgate.net |

| Gelsemium elegans Benth Alkaloids (General) | Liver cancer, Colon cancer, Gastric cancer, Rectal cancer, Lung adenocarcinoma | Inhibitory effects on proliferation | mdpi.comresearchgate.net |

Modulation of Intracellular Signaling Pathways (e.g., MAPK, Calcium Signaling)

Studies on the toxic mechanisms of Gelsemium alkaloids, including this compound-type compounds, have implicated their involvement in the modulation of various intracellular signaling pathways. Notably, the calcium signaling pathway and the MAPK (mitogen-activated protein kinase) signaling pathway have been identified among the 164 pathways involved in the toxic mechanisms of these alkaloids researchgate.netnih.gov. Molecular docking analyses further suggest that these alkaloids exhibit high affinity with key targets within the MAPK cascade, such as MAPK3, SRC, and MAPK1 researchgate.net. While these findings are often generalized to the broader class of Gelsemium alkaloids, they indicate that this compound's effects may involve the perturbation of these critical cellular signaling networks researchgate.netresearchgate.net.

Regulation of Cellular Metabolic Processes (e.g., Glycolysis)

Current preclinical research, based on the provided information, does not explicitly detail the specific regulation of cellular metabolic processes, such as glycolysis, by this compound. Further investigations would be required to ascertain any direct effects of this compound on these metabolic pathways.

Influence on Inflammatory Responses in Macrophage and Microglial Cell Lines (e.g., Nitric Oxide Production)

The role of this compound in modulating inflammatory responses, particularly its influence on nitric oxide (NO) production in macrophage and microglial cell lines, is not extensively documented in direct studies focused on the specific compound this compound (CID 251002).

General preclinical research indicates that nitric oxide is a crucial signaling molecule involved in inflammatory processes within the central nervous system (CNS). Activated microglia and macrophages are known to produce significant amounts of nitric oxide, largely through the upregulation of inducible nitric oxide synthase (iNOS), in response to pro-inflammatory stimuli such as bacterial lipopolysaccharide (LPS) and various cytokines. mdpi.comresearchgate.netfrontiersin.orgresearchgate.net Excessive NO production by activated microglial cells is associated with neuroinflammatory and neurodegenerative conditions. mdpi.com While the modulation of NO production in these cell types is a key area of interest for anti-inflammatory strategies, specific data detailing the direct effects of this compound on these processes in macrophage or microglial cell lines were not identified.

Application of Preclinical In Vitro and In Vivo Models for Mechanism Elucidation

Preclinical models, both in vitro and in vivo, are fundamental for elucidating the molecular mechanisms of chemical compounds. However, specific mechanistic studies directly attributing findings to this compound (CID 251002) are not widely reported in the current literature. Instead, much of the research in this area focuses on other Gelsemium alkaloids, some of which are classified as "this compound-type" compounds.

Cell Line-Based Assays for Receptor Binding and Functional Responses

Direct evidence regarding this compound's specific receptor binding profiles and functional responses in cell line-based assays is not prominently featured in the available research. Cell-based assays are commonly employed in preclinical research to assess compound potencies, cytotoxicity, and to determine receptor binding and functional responses. researchgate.netfrontiersin.org These assays can provide insights into binding kinetics and the concentration needed for a compound to bind to a specific receptor or elicit a functional response. researchgate.netsartorius.com

While direct data for this compound are limited, studies on related "this compound-type" alkaloids, such as gelsenicine, have indicated interactions with specific receptors. For instance, gelsenicine has been shown to target the acetylcholine binding protein, acting as a partial agonist against the α7 nicotinic acetylcholine receptor (AChR) in in silico studies. researchgate.net Another Gelsemium alkaloid, gelsemine (B155926), has been extensively studied for its functional modulation of inhibitory receptors, including glycine (B1666218) receptors (GlyRs) and type A GABA receptors (GABAARs), in transfected HEK293 cells and cultured spinal neurons. mdpi.comnih.gov Gelsemine's modulation of glycine receptors is voltage-independent and associated with changes in glycine's apparent affinity and the ion channel's open probability. nih.gov However, it is important to note that a representative compound of the this compound type, humantenmine (B199024) (also known as gelsenicine), was reported to be largely inactive on inhibitory channels in one study, suggesting variability within the broader this compound alkaloid group. mdpi.com

Rodent Models for Investigating Neurological and Physiological Mechanisms (e.g., modulation of synaptic activity, neurosteroid production, without reference to behavioral outcomes or therapeutic efficacy)

Research specifically on this compound (CID 251002) concerning its modulation of synaptic activity and neurosteroid production in rodent models is not widely detailed in the available literature. Rodent models are critical for investigating neurological and physiological mechanisms, including the effects of compounds on synaptic transmission and endogenous neurosteroid biosynthesis.

Studies on other Gelsemium alkaloids, particularly gelsemine, have provided insights into these mechanisms. Gelsemine has been shown to stimulate the endogenous production of neurosteroids, such as 3α,5α-tetrahydroprogesterone (allopregnanolone), in rat spinal cord slices. researchgate.net This effect was found to be dependent on glycine receptor activation and involved the stimulation of 3α-hydroxysteroid oxidoreductase (3α-HSOR) activity, an enzyme crucial for neurosteroid production in the central nervous system. researchgate.net Neurosteroids are known to influence neural inhibition by potentiating synaptic GABAA receptor function and activating extrasynaptic δ-subunit-containing GABAA receptors, which mediate tonic currents and play a role in neuronal network excitability. frontiersin.orgmdpi.com Furthermore, gelsemine has been observed to diminish the frequency of glycinergic and glutamatergic synaptic events in cultured spinal neurons without altering their amplitude. nih.gov However, these findings pertain to gelsemine and not directly to this compound. The literature primarily discusses "this compound-type alkaloids" as a group, with specific compounds like gelsenicine being noted for affecting neurotransmitter synaptic pathways, including binding to the N-methyl-D-aspartic acid receptor (NMDAR). researchgate.net

Structure Activity Relationship Sar Studies and Computational Molecular Design

Systematic Chemical Modifications and Their Impact on Preclinical Biological Activity

While extensive synthetic modification campaigns on the gelsedine scaffold are not widely documented, SAR insights can be derived by comparing the activities of naturally occurring this compound-type alkaloids and their metabolites. These natural analogues feature variations in oxidation, hydroxylation, and demethylation, which have been shown to significantly impact their biological effects.

Phytochemical investigations of Gelsemium elegans have led to the isolation of several this compound-type oxindole (B195798) alkaloids, such as gelseleganins A-E. nih.gov When tested for cytotoxic potential against various tumor cell lines, these natural analogues displayed differing levels of activity. Notably, one of the isolated alkaloids exhibited significant cytotoxic activities against all tested tumor cell lines, with IC₅₀ values below 10μM, highlighting how even subtle structural differences can modulate potency. nih.gov

Metabolic modifications also play a critical role in the activity of these compounds. Studies have found that oxidized metabolites of this compound alkaloids can possess greater toxicity than the parent compounds. researchgate.net Conversely, metabolic pathways such as O-demethylation have been identified as potential detoxification routes, suggesting that modifications at the methoxy (B1213986) group are key to modulating the activity profile. researchgate.net For instance, the N-demethyl ether pathway is a major metabolic route for related this compound-type alkaloids. researchgate.net

The table below summarizes the structure-activity relationships observed among various naturally occurring this compound analogues and metabolites.

| Compound/Analogue Class | Key Structural Modification | Observed Impact on Preclinical Biological Activity |

|---|---|---|

| Gelseleganins (e.g., Alkaloid 3) | Variations in the oxindole alkaloid core | Exhibited significant cytotoxic activity against multiple tumor cell lines (IC₅₀ <10μM). nih.gov |

| Oxidized Metabolites | Oxidation of the parent alkaloid structure | Increased toxicity compared to the parent this compound alkaloids. researchgate.net |

| Demethylated Metabolites | O-demethylation of the methoxy group | Considered a detoxification pathway, reducing overall toxicity. researchgate.net |

| 14-(R)-hydroxy-gelsenicine | Hydroxylation at the C14 position | Demonstrates specific neurotoxicity by enhancing GABA binding to its receptors. researchgate.net |

| Gelseginedines A and B | Bisindole structure, linking a gelselegine and a this compound unit | Represents a novel structural class; specific comparative bioactivity is under investigation. nih.gov |

Computational Chemistry and Molecular Modeling in this compound Research

Computational tools have become indispensable for elucidating the mechanisms of action for this compound-type alkaloids at the molecular level. Techniques such as molecular docking, molecular dynamics, and QSAR analysis provide insights that are difficult to obtain through experimental methods alone.

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. dovepress.com This technique has been instrumental in identifying and characterizing the potential biological targets of this compound-type alkaloids.

Studies have used docking simulations to investigate the interaction of these alkaloids with key central nervous system receptors. For example, gelsenicine, a highly related and toxic this compound-type alkaloid, was docked to the N-methyl-D-aspartic acid receptor (NMDAR) and the γ-aminobutyric acid type A receptor (GABAAR), revealing high binding affinities. researchgate.netmdpi.com Further computational work identified the transmembrane region of the β+/α− interface of the GABAAR as a common binding site for several Gelsemium alkaloids, including gelsenicine. mdpi.com An in silico approach combining reverse screening and docking also successfully identified the acetylcholine (B1216132) binding protein (AChBP), a homologue of the ligand-binding domain of nicotinic acetylcholine receptors (nAChRs), as a potential target for gelsenicine. nih.govresearchgate.net These simulations predict specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex, offering a molecular basis for the observed biological effects. dovepress.commdpi.com

| Alkaloid | Protein Target | Key Findings from Docking Simulation |

|---|---|---|

| Gelsenicine | GABA-A Receptor (GABAAR) | Identified the transmembrane region of the β+/α− interface as a common binding site for high-toxicity alkaloids. mdpi.com |

| Gelsenicine | NMDA Receptor (NMDAR) | Predicted high binding affinity, suggesting NMDAR-mediated excitotoxicity as a key signaling pathway. researchgate.net |

| Gelsenicine | Acetylcholine Binding Protein (AChBP) | Predicted to target AChBP, possibly acting as a partial agonist against the α7 nicotinic acetylcholine receptor. nih.govresearchgate.net |

| Multiple Gelsemium Alkaloids | MAPK1, MAPK3, SRC | Showed high binding affinity to core targets involved in protein phosphorylation and calcium signaling pathways. researchgate.net |

Molecular dynamics (MD) simulations provide detailed information about the fluctuation and conformational changes of proteins and ligands over time. mdpi.com This technique complements docking studies by assessing the stability of the predicted binding poses and revealing the dynamics of the ligand-receptor interaction. nih.gov

MD simulations have been applied to explore the binding mechanisms of Gelsemium alkaloids to inhibitory neuroreceptors. mdpi.com For instance, simulations of gelsenicine in complex with the acetylcholine binding protein (AChBP) were used to confirm the stability of the docked pose and analyze the conformational changes in the receptor upon binding. researchgate.net Such simulations can reveal critical residues that control ligand migration and binding within the receptor, providing a dynamic picture of the interaction that is essential for understanding the compound's mechanism of action. youtube.com

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. mdpi.comnih.gov A QSAR model correlates calculated molecular properties (descriptors) of molecules with their experimentally determined activity, such as binding affinity or inhibitory concentration. semanticscholar.orgmdpi.com

The development of a robust QSAR model involves several key steps: compiling a dataset of structurally related compounds with measured biological activity, calculating various molecular descriptors (e.g., electronic, steric, hydrophobic), selecting the most relevant descriptors, generating a mathematical model using statistical methods like multiple linear regression (MLR), and rigorously validating the model's predictive power. nih.govnih.gov

While QSAR is a powerful tool in drug design, specific and detailed QSAR studies focused exclusively on a series of systematically modified this compound analogues are not prominently available in the current scientific literature. The application of this methodology would be highly valuable for future research to quantitatively predict the activity of novel this compound derivatives and guide their design.

Rational Design Principles for Analogues with Modified Pharmacological Profiles

The insights gained from SAR and computational studies form the basis for the rational design of new this compound analogues with tailored pharmacological properties. nih.govlongdom.org The goal is to optimize the molecular structure to enhance desired activities while minimizing unwanted effects. nih.gov

Based on current knowledge, several design principles can be proposed:

Targeting Metabolic Stability: Since oxidation can increase toxicity and demethylation can be a detoxification route, analogues can be designed to be more or less susceptible to these metabolic transformations. researchgate.net For example, replacing the methoxy group with a halogen or other functional group that blocks metabolic modification could alter the compound's activity and duration of action. nih.gov

Enhancing Receptor Selectivity: Computational models have identified key interactions between this compound-type alkaloids and receptors like GABAARs and nAChRs. mdpi.comresearchgate.net New analogues can be designed to optimize these interactions. This could involve introducing functional groups that form stronger hydrogen bonds or enhance hydrophobic contacts with specific amino acid residues in the binding pocket of a target receptor, thereby increasing potency and selectivity.

Modulating Physicochemical Properties: Principles of rational drug design can be applied to modify properties like lipophilicity and membrane permeability. nih.gov Adjusting these properties can influence the compound's ability to cross the blood-brain barrier and reach its targets in the central nervous system, thereby tailoring its pharmacological profile for specific therapeutic applications.

By integrating experimental SAR data with predictive computational models, researchers can move from serendipitous discovery to a more guided and efficient process of developing novel this compound-based therapeutic agents. researchgate.net

Advanced Analytical Methodologies for Research Applications

Quantitative Analysis of Gelsedine and Related Metabolites in Research Samples

Quantitative analysis is fundamental for determining the precise concentrations of this compound and its analogues in various matrices, which is essential for understanding their accumulation, distribution, and metabolic fate in research systems.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a widely employed and highly sensitive technique for the quantitative analysis of this compound-type alkaloids in complex research samples. This method combines the separation power of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry. For instance, LC-MS/MS has been successfully utilized for the simultaneous quantification of key Gelsemium elegans indole (B1671886) alkaloids, including gelsemine (B155926), koumine (B8086292), and gelsenicine (also known as humantenmine), in various plant tissues and biological matrices like porcine plasma mdpi.comresearchgate.netnih.govmdpi.comnih.gov.

A robust LC-MS/MS method for these alkaloids typically involves protein precipitation for sample preparation, followed by chromatographic separation using a C18 column and detection via electrospray ionization (ESI) in positive ion mode, often employing multiple reaction monitoring (MRM) scan nih.govnih.gov. Such methods demonstrate good linearity, high sensitivity, and reproducibility. For example, a validated LC-MS/MS method reported linearity with r² > 0.99 for gelsemine, koumine, and humantenmine (B199024) in porcine plasma across a concentration range of 0.1-200 μg/L nih.gov. The limits of detection (LOD) and quantification (LOQ) for these compounds were typically in the range of 0.10 μg/L and 0.2 μg/L, respectively nih.gov.

In the context of Gelsemium elegans plant tissues, LC-MS/MS quantification has revealed varying concentrations of these alkaloids. A study found the content of koumine to be significantly higher than gelsemine and gelsenicine in mature roots (249.2 μg/g), leaves (272.0 μg/g), and stems (149.1 μg/g) mdpi.comdntb.gov.uadntb.gov.ua. The LOD and LOQ for gelsemine were reported as 5 ng/mL and 10 ng/mL, respectively, while for koumine and gelsenicine, they were 2.5 ng/mL and 10 ng/mL, respectively mdpi.com.

Table 1: Representative Quantification Data of this compound-Type Alkaloids in Gelsemium elegans Mature Tissues by LC-MS/MS mdpi.comdntb.gov.uadntb.gov.ua

| Alkaloid | Mature Roots (μg/g) | Mature Leaves (μg/g) | Mature Stems (μg/g) |

| Gelsemine | Not specified | 122.4 | Not specified |

| Koumine | 249.2 | 272.0 | 149.1 |

| Gelsenicine | Very low | 155.1 | Not specified |

Table 2: Typical LC-MS/MS Sensitivity Parameters for this compound-Type Alkaloids mdpi.comnih.gov

| Alkaloid | LOD (μg/L or ng/mL) | LOQ (μg/L or ng/mL) |

| Gelsemine | 0.10 μg/L (or 5 ng/mL) | 0.2 μg/L (or 10 ng/mL) |

| Koumine | 0.10 μg/L (or 2.5 ng/mL) | 0.2 μg/L (or 10 ng/mL) |

| Gelsenicine | 0.10 μg/L (or 2.5 ng/mL) | 0.2 μg/L (or 10 ng/mL) |

| Humantenmine* | 0.10 μg/L | 0.2 μg/L |

Note: Humantenmine is also known as Gelsenicine.

Desorption Electrospray Ionization Mass Spectrometry Imaging (DESI-MSI) is a powerful label-free technique used for the in situ visualization and relative quantification of this compound and its related metabolites directly within biological tissues mdpi.comresearchgate.netnih.govdntb.gov.uanih.gov. This method allows researchers to map the spatial distribution of compounds without extensive sample preparation, providing insights into their localization within different organs and tissues researchgate.netdntb.gov.uanih.gov.

In studies on Gelsemium elegans, DESI-MSI has been instrumental in visualizing the distribution of gelsemine, koumine, and gelsenicine mdpi.comresearchgate.netdntb.gov.uadntb.gov.ua. The technique reveals that these alkaloids are predominantly accumulated in the pith region of roots and stems, with concentrations gradually decreasing towards the epidermis mdpi.comdntb.gov.uadntb.gov.ua. Interestingly, higher abundances of these three alkaloids have been observed in the leaf veins compared to the mesophyll mdpi.comdntb.gov.uadntb.gov.ua. As the plant grows and develops, the accumulation of these alkaloids tends to increase in the roots and stems mdpi.comdntb.gov.uadntb.gov.ua.

DESI-MSI experiments typically involve placing frozen tissue sections on a mobile platform, with a spray solvent (e.g., methanol (B129727):water at 98:2 v/v) and nebulizing gas (dry nitrogen) directed at the sample surface mdpi.comnih.gov. Ions generated are then analyzed by a mass spectrometer, often a QToF-MS, in positive ion mode, scanning a mass range of m/z 50–1200 mdpi.com. The image brightness intensities captured by DESI-MSI correspond to the relative quantification of the alkaloids, and these results have been validated by LC-MS/MS quantification, showing consistent distribution patterns mdpi.comdntb.gov.ua. This integrated approach provides a comprehensive understanding of alkaloid accumulation and distribution within the plant dntb.gov.ua.

Metabolomic Profiling to Understand Biosynthetic and Metabolic Transformations in Research Systems

Metabolomic profiling plays a crucial role in understanding the complex biosynthetic and metabolic transformations of this compound and its related compounds within various research systems. Metabolomics, the study of small molecules (metabolites) within a biological system, provides a snapshot of the metabolic state and can reveal changes in metabolic pathways in response to internal or external factors nih.govbritannica.com.

For this compound-type alkaloids, metabolomic approaches have been employed to clarify their metabolic patterns and transformations in different species. Research has identified several major metabolic pathways involved in the transformation of these alkaloids, including oxidation, demethylation, and dehydrogenation researchgate.netresearchgate.net. For instance, studies investigating the in vitro metabolism of this compound-type alkaloids like humantenirine (B1246311) in liver microsomes (e.g., human, pig, goat) have revealed specific metabolites formed through these pathways researchgate.netresearchgate.net. It has been hypothesized that demethylation could be a significant detoxification pathway for certain this compound-type alkaloids researchgate.netresearchgate.net.

Beyond specific transformation pathways, metabolomic profiling, often integrated with transcriptomics (the study of gene expression), is used to comprehensively evaluate the broader metabolic effects of Gelsemium elegans (a source of this compound-type alkaloids) on biological systems nih.gov. Such integrated "omics" studies can uncover how these compounds influence various metabolic pathways, such as lipid metabolism, amino acid metabolism, and cellular stress responses nih.gov. For example, metabolomic analysis of plasma in piglets exposed to G. elegans has identified differential metabolites and indicated alterations in pathways related to glycine (B1666218) and cysteine metabolism, as well as lipid metabolism, suggesting a multifaceted influence on the animal's metabolism nih.gov. This holistic approach helps to elucidate the mechanisms by which this compound and its analogues interact with and transform within biological systems.

Q & A

Basic: What are the key structural features of Gelsedine, and how are they validated experimentally?

Methodological Answer:

this compound, a polycyclic indole alkaloid, is characterized by a tetracyclic scaffold with a spiro-N-methoxyindole moiety and stereochemical complexity. Structural validation typically involves:

- X-ray crystallography for absolute configuration determination.

- NMR spectroscopy (1D/2D) to resolve connectivity (e.g., - COSY, HMBC for long-range - correlations).

- High-resolution mass spectrometry (HRMS) to confirm molecular formula (e.g., ) .

For purity, HPLC with UV/RI detection is recommended, with retention time (RT) cross-referenced against standards .

Basic: What synthetic strategies are most efficient for this compound-type alkaloids?

Methodological Answer:

Divergent synthesis strategies are prioritized for efficiency:

- Asymmetric Michael addition to establish stereogenic centers (e.g., using L-arabinose-derived enones as Michael acceptors).

- Oxidative/aldol cyclization cascades to construct the spirocyclic core.

- Pinacol rearrangement for tetracyclic scaffold formation.

Key metrics: Step economy (7–9 steps without protecting groups) and enantioselectivity (>90% ee via chiral catalysts). Representative protocols are detailed in .

Advanced: How can researchers resolve contradictions in bioactivity data for this compound metabolites?

Methodological Answer:

Contradictions often arise from:

- Metabolite instability (e.g., oxidation during extraction).

- Species-specific metabolism (e.g., rat vs. human CYP450 isoforms).

Resolution strategies:- In vitro/in vivo correlation : Use HPLC/QqTOF-MS to track metabolites in plasma/tissue homogenates .

- Dose-response profiling : Compare EC values across cell lines (e.g., colorectal cancer vs. normal) to assess specificity.

- Statistical rigor : Apply Bayesian meta-analysis to reconcile conflicting datasets .

Advanced: How should researchers design experiments to optimize this compound’s synthetic yield?

Methodological Answer:

Optimization requires DoE (Design of Experiments) :

- Variables : Catalyst loading, solvent polarity (e.g., CHCN vs. THF), temperature.

- Response surface methodology (RSM) to model nonlinear interactions.

- Critical quality attributes (CQAs) : Enantiomeric excess (ee), isolated yield (>20% for multigram scale).

Documentation must follow FAIR principles (Findable, Accessible, Interoperable, Reusable), with raw data in supplementary files .

Basic: What analytical techniques are essential for characterizing this compound’s pharmacokinetics?

Methodological Answer:

- LC-MS/MS for quantification in biological matrices (LOQ: 0.1 ng/mL).

- Plasma protein binding assays (equilibrium dialysis) to assess bioavailability.

- Metabolite identification : Use MS fragmentation and isotopic patterns .

Protocols should specify internal standards (e.g., deuterated analogs) to minimize matrix effects .

Advanced: How can divergent synthesis routes for this compound be validated for scalability?

Methodological Answer:

Scalability hinges on:

- Flow chemistry adaptation for exothermic steps (e.g., Michael additions).

- Process analytical technology (PAT) : In-line FTIR for real-time reaction monitoring.

- Green chemistry metrics : E-factor calculation (<15 for industrial viability).

Pilot-scale batches (≥100 g) require ICH Q11 compliance, including impurity profiling .

Basic: What are the best practices for ensuring reproducibility in this compound bioassays?

Methodological Answer:

- Cell line authentication (STR profiling) to avoid cross-contamination.

- Positive/negative controls : Include reference compounds (e.g., doxorubicin for cytotoxicity).

- Blinded analysis : Separate compound preparation and assay execution teams.

Detailed protocols must specify passage numbers , serum batch IDs, and incubation conditions .

Advanced: How do this compound’s metabolic pathways differ across in vivo models?

Methodological Answer:

- Sex-specific metabolism : Use HPLC-MS to compare male vs. female rat plasma (e.g., hydroxylation vs. glucuronidation).

- Interspecies scaling : Apply allometric models to extrapolate human clearance from rodent data.

- Knockout models : CRISPR-edited CYP3A4/5 mice to identify dominant metabolic enzymes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.